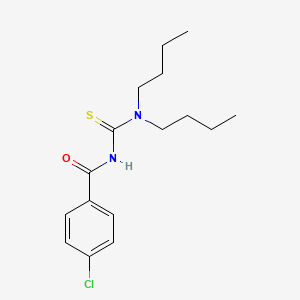![molecular formula C7H7LiO2S B14288606 Lithium, [(phenylsulfonyl)methyl]- CAS No. 116511-95-6](/img/structure/B14288606.png)
Lithium, [(phenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [(phenylsulfonyl)methyl]- is an organolithium compound that features a lithium atom bonded to a [(phenylsulfonyl)methyl] group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, [(phenylsulfonyl)methyl]- can be synthesized through the reaction of [(phenylsulfonyl)methyl] chloride with lithium metal in anhydrous conditions. The reaction typically occurs in a non-polar solvent such as hexane or pentane to prevent the lithium from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of lithium, [(phenylsulfonyl)methyl]- often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully controlled to avoid the formation of by-products and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium, [(phenylsulfonyl)methyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles.
Substitution Reactions: Often uses halogenated organic compounds.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium, [(phenylsulfonyl)methyl]- is widely used in scientific research due to its ability to form stable carbon-lithium bonds. Its applications include:
Organic Synthesis: Used to create complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Materials Science: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of lithium, [(phenylsulfonyl)methyl]- involves the formation of a carbanion intermediate, which acts as a nucleophile in various reactions. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it highly reactive and versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Lithium, [(phenylsulfonyl)ethyl]-
- Lithium, [(phenylsulfonyl)propyl]-
- Lithium, [(phenylsulfonyl)butyl]-
Uniqueness
Lithium, [(phenylsulfonyl)methyl]- is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers a balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
lithium;methanidylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.Li/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSLOTTYTQSXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH2-]S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456501 |
Source


|
| Record name | Lithium, [(phenylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-95-6 |
Source


|
| Record name | Lithium, [(phenylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
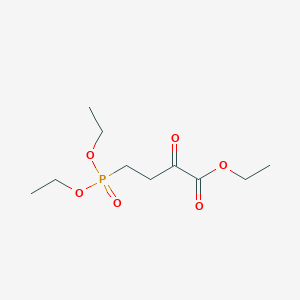


![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
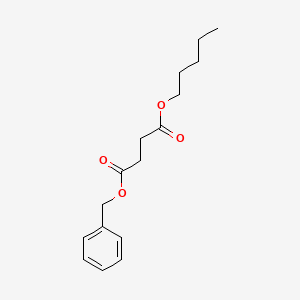

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
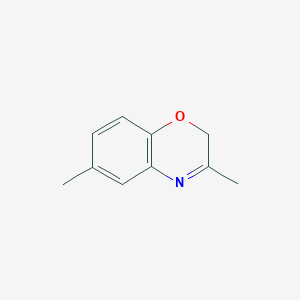
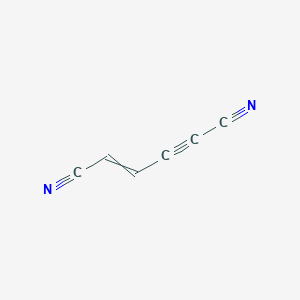

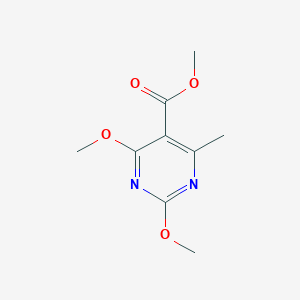
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
